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Introduction
GSK9311 is a chemical probe that serves as a less active analog and negative control for the

potent and selective inhibitor GSK6853, which targets the bromodomains of the Bromodomain

and PHD Finger-containing (BRPF) protein family, particularly BRPF1 and BRPF2.[1][2] BRPF

proteins are crucial scaffolding components of MYST histone acetyltransferase (HAT)

complexes, which play a significant role in transcriptional regulation.[3][4][5][6] The

bromodomain within these proteins is responsible for recognizing and binding to acetylated

lysine residues on histone tails, thereby tethering the HAT complex to chromatin and

influencing gene expression.[5][7] Understanding the binding affinity of small molecules like

GSK9311 to these bromodomains is essential for validating the mechanism of action of more

potent inhibitors and for dissecting the biological roles of the BRPF family.

This document provides detailed protocols for several common and robust techniques to

measure the binding affinity of GSK9311 to BRPF1 and BRPF2 bromodomains.
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The following table summarizes the reported binding affinities of GSK9311 and its potent

counterpart, GSK6853, for the BRPF1 and BRPF2 bromodomains. This data is critical for

comparative analysis and for establishing a baseline for experimental design.

Compound
Target
Bromodomain

Assay Type
Reported
Value

Reference

GSK9311 BRPF1 Not Specified pIC50 = 6.0 [1]

BRPF2 Not Specified pIC50 = 4.3 [1]

GSK6853 BRPF1 TR-FRET IC50 = 8 nM [3]

BRPF1 BROMOscan®
pKd = 9.5 (Kd =

0.3 nM)
[8][9][10]

BRPF1 NanoBRET™
Cellular IC50 =

20 nM
[3]

BRPF1

Chemoproteomic

Competition

Binding

pIC50 = 8.6 [3][11]

BRPF2 BROMOscan®

>1600-fold

selectivity vs

BRPF1

[9][10]

Experimental Protocols
Herein, we provide detailed methodologies for three widely used assays to determine the

binding affinity of inhibitors to bromodomains: Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two

molecules.[12][13] In the context of bromodomain binding, a lanthanide-labeled bromodomain

(donor) and a biotinylated histone peptide (ligand) labeled with a fluorescent acceptor (e.g., via
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streptavidin-APC) are brought into close proximity. Inhibition of this interaction by a compound

like GSK9311 disrupts the FRET, leading to a decrease in the acceptor's emission signal.[14]

Experimental Workflow Diagram:

Assay Preparation
Assay Execution Data Acquisition & Analysis

Prepare Reagents:
- BRPF1/2-Eu3+ (Donor)

- Biotinylated Histone Peptide
- Streptavidin-APC (Acceptor)

- Assay Buffer
- GSK9311 Serial Dilutions

Add GSK9311 dilutions
to 384-well plate Add BRPF1/2-Eu3+ Add Biotinylated

Histone Peptide & SA-APC
Incubate at RT
(e.g., 60 min)

Read Plate on TR-FRET Reader
(Ex: 340 nm, Em: 620/665 nm)

Calculate TR-FRET Ratio
(665nm/620nm)

Plot Dose-Response Curve
and determine IC50

Click to download full resolution via product page

Caption: TR-FRET workflow for measuring GSK9311 binding to BRPF bromodomains.

Protocol:

Reagent Preparation:

Prepare a 10X TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1%

BSA, 1 mM DTT).

Prepare a serial dilution of GSK9311 in DMSO, followed by a further dilution in 1X assay

buffer.

Prepare solutions of Europium-labeled BRPF1 or BRPF2 bromodomain, biotinylated

histone H4 peptide (e.g., acetylated at K5/8/12/16), and Streptavidin-Allophycocyanin (SA-

APC) in 1X assay buffer.

Assay Procedure (384-well plate format):

Add 5 µL of the GSK9311 serial dilutions or DMSO (vehicle control) to the wells.

Add 5 µL of the Europium-labeled BRPF bromodomain solution.
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Add 10 µL of a pre-mixed solution of the biotinylated histone peptide and SA-APC.

Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition and Analysis:

Read the plate using a TR-FRET enabled microplate reader, with an excitation wavelength

of 340 nm and emission wavelengths of 620 nm (Europium emission) and 665 nm (APC

emission).[14]

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

Plot the TR-FRET ratio against the logarithm of the GSK9311 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
Principle: AlphaScreen is another bead-based proximity assay.[15] His-tagged BRPF

bromodomain is captured on Nickel Chelate Acceptor beads, and a biotinylated acetylated

histone peptide is captured on Streptavidin Donor beads. When in proximity, excitation of the

Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads,

leading to a chemiluminescent signal at 520-620 nm.[16] A competitive inhibitor like GSK9311
disrupts this interaction, causing a decrease in the signal.[15]

Experimental Workflow Diagram:

Assay Preparation

Assay Execution Data Acquisition & AnalysisPrepare Reagents:
- His-tagged BRPF1/2

- Biotinylated Histone Peptide
- Streptavidin Donor Beads
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Caption: AlphaScreen workflow for measuring GSK9311 binding to BRPF bromodomains.

Protocol:

Reagent Preparation:

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM

DTT).

Prepare a serial dilution of GSK9311 in DMSO, followed by a further dilution in assay

buffer.

Prepare solutions of His-tagged BRPF1 or BRPF2 and biotinylated histone H4 peptide in

assay buffer.

Prepare a slurry of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay

buffer, under subdued light conditions.

Assay Procedure (384-well ProxiPlate format):

Add 2.5 µL of the GSK9311 serial dilutions or DMSO to the wells.

Add 5 µL of a mixture containing His-tagged BRPF bromodomain and biotinylated histone

peptide.

Incubate for 30 minutes at room temperature.

Add 5 µL of the bead slurry to each well.

Seal the plate and incubate for 60 minutes at room temperature in the dark.

Data Acquisition and Analysis:

Read the plate on an AlphaScreen-capable microplate reader.

Plot the AlphaScreen signal against the logarithm of the GSK9311 concentration and fit

the data to a suitable dose-response model to calculate the IC50.
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Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[17] A

solution of the ligand (GSK9311) is titrated into a solution of the protein (BRPF bromodomain)

in the calorimeter cell. The resulting heat changes are measured after each injection, allowing

for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the

interaction in a single label-free experiment.[18][19]

Experimental Workflow Diagram:

Sample Preparation

ITC Experiment

Data AnalysisPrepare Solutions:
- BRPF1/2 in Buffer

- GSK9311 in matched Buffer
- Degas all solutions Load BRPF1/2 into

the sample cell

Load GSK9311 into
the injection syringe

Equilibrate temperature
in the calorimeter

Perform automated serial
injections of GSK9311

Generate Raw Thermogram
(Heat pulse per injection)

Integrate peak areas to get
heat change per mole

Fit data to a binding model
to determine Kd, n, ΔH

Click to download full resolution via product page

Caption: Isothermal Titration Calorimetry workflow for GSK9311 binding analysis.

Protocol:

Sample Preparation:

Dialyze the purified BRPF1 or BRPF2 bromodomain extensively against the chosen ITC

buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

Dissolve GSK9311 in the final dialysis buffer to ensure a precise buffer match. Small

mismatches in buffer components can lead to large heats of dilution.

Degas both the protein and GSK9311 solutions immediately before the experiment to

prevent air bubbles in the calorimeter.
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Determine the accurate concentrations of the protein and ligand solutions.

ITC Experiment Setup:

Load the BRPF bromodomain solution (e.g., 10-50 µM) into the sample cell of the

calorimeter.

Load the GSK9311 solution (typically 10-20 fold higher concentration than the protein) into

the injection syringe.

Set the experimental parameters, including the cell temperature, injection volume, and

spacing between injections.

Data Acquisition and Analysis:

Perform an initial small injection to account for dilution effects, followed by a series of

injections to saturate the protein.

The raw data is a series of heat pulses corresponding to each injection.

Integrate the area under each peak to determine the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding

model) using the instrument's software to determine the dissociation constant (Kd),

stoichiometry (n), and enthalpy of binding (ΔH).[20]

Conclusion
The techniques outlined in these application notes provide robust and varied approaches for

accurately quantifying the binding affinity of GSK9311 to its target bromodomains, BRPF1 and

BRPF2. TR-FRET and AlphaScreen are high-throughput methods ideal for initial screening and

IC50 determination, while ITC offers a detailed thermodynamic characterization of the binding

interaction in a label-free manner. The choice of assay will depend on the specific research

question, available instrumentation, and the stage of the drug discovery process. Given that

GSK9311 is intended as a negative control, these assays are critical for confirming its reduced
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affinity compared to potent inhibitors like GSK6853, thereby validating its use in cellular and in

vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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